Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) is an organic compound classified as a β-keto ester. It serves as a crucial chiral intermediate in the synthesis of (S)-Duloxetine, a widely prescribed antidepressant medication [, ]. KEES contains a 3-oxoacyl structure, making it a suitable substrate for stereoselective bioreduction by enzymes like short-chain dehydrogenase/reductases (SDRs) [, ].
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a β-keto ester known for its applications in organic synthesis and medicinal chemistry. This compound features a trifluoromethoxy group, which enhances its lipophilicity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The synthesis of ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:
The reaction conditions for esterification often include:
The molecular formula of ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is , with a molecular weight of approximately 278.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₄ |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate |
| InChI | InChI=1S/C₁₂H₁₃F₃O₄/c1-2-18... |
| SMILES | CCOC(=O)CC(C1=CC=CC=C1OC(F)(F)F)O |
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate can undergo several significant chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate involves its interaction with biological targets. The trifluoromethoxy group enhances its ability to penetrate cell membranes due to increased lipophilicity. Additionally, the hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity .
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is typically a colorless liquid with specific physical properties that include:
The compound exhibits various chemical properties that make it suitable for synthetic applications:
| Property | Value |
|---|---|
| LogP | Not specified |
| Solubility | Soluble in organic solvents |
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate has several notable applications:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5